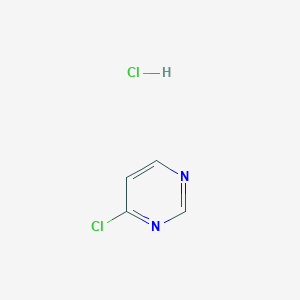
(R)-4-Chlorobenzhydrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-4-Chlorobenzhydrol, also known as 4-CB, is a chiral compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular weight of 197.66 g/mol. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in different fields of research.
Mécanisme D'action
The mechanism of action of (R)-4-Chlorobenzhydrol is not fully understood. However, it has been found to interact with certain receptors in the body, particularly the serotonin 5-HT2A receptor. This interaction leads to the activation of the receptor, resulting in various physiological effects.
Biochemical and Physiological Effects:
(R)-4-Chlorobenzhydrol has been found to have various biochemical and physiological effects, including the following:
1. It has been found to have anxiolytic effects, reducing anxiety and promoting relaxation.
2. It has been found to have antipsychotic effects, reducing the symptoms of psychosis.
3. It has been found to have anti-inflammatory effects, reducing inflammation in the body.
4. It has been found to have antitumor effects, inhibiting the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-4-Chlorobenzhydrol has several advantages and limitations for lab experiments, including the following:
Advantages:
1. It is a chiral compound, making it a valuable tool in the study of chiral chemistry.
2. It has been found to have various biochemical and physiological effects, making it a valuable tool in the study of pharmacology.
3. It is relatively easy to synthesize, making it readily available for use in lab experiments.
Limitations:
1. It is a controlled substance, requiring special permits and licenses for use in lab experiments.
2. It has been found to have potential toxic effects, requiring careful handling and disposal.
3. It has limited solubility in water, making it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for the use of (R)-4-Chlorobenzhydrol in scientific research, including the following:
1. Further studies on the mechanism of action of (R)-4-Chlorobenzhydrol.
2. Development of new synthetic methods for the preparation of (R)-4-Chlorobenzhydrol.
3. Study of the potential therapeutic applications of (R)-4-Chlorobenzhydrol in the treatment of various diseases.
4. Development of new derivatives of (R)-4-Chlorobenzhydrol with improved properties and efficacy.
Conclusion:
(R)-4-Chlorobenzhydrol is a valuable tool in scientific research, particularly in the field of pharmacology. Its various biochemical and physiological effects make it a versatile compound with numerous applications. Further research on its mechanism of action and potential therapeutic applications is needed to fully understand its potential in the field of medicine.
Méthodes De Synthèse
The synthesis of (R)-4-Chlorobenzhydrol involves the reduction of 4-chlorobenzophenone using a chiral reducing agent. The most commonly used reducing agent is sodium borohydride (NaBH4) in the presence of a chiral ligand. The chiral ligand used in the reduction process determines the stereoselectivity of the reaction, resulting in the formation of either (R)- or (S)-4-Chlorobenzhydrol.
Applications De Recherche Scientifique
(R)-4-Chlorobenzhydrol has been widely used in scientific research, particularly in the field of pharmacology. It has been found to have various applications, including the following:
1. As a chiral auxiliary in the synthesis of other chiral compounds.
2. As a reagent in the determination of the enantiomeric purity of other chiral compounds.
3. As a ligand in the preparation of chiral metal complexes.
4. As a tool in the study of the mechanism of action of certain drugs.
Propriétés
Numéro CAS |
123535-85-3 |
|---|---|
Nom du produit |
(R)-4-Chlorobenzhydrol |
Formule moléculaire |
C13H11ClO |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
(R)-(4-chlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m1/s1 |
Clé InChI |
AJYOOHCNOXWTKJ-CYBMUJFWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)O |
SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)


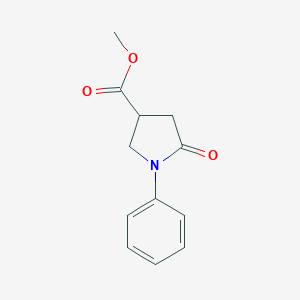

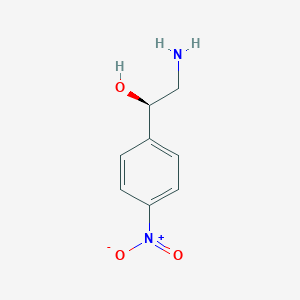



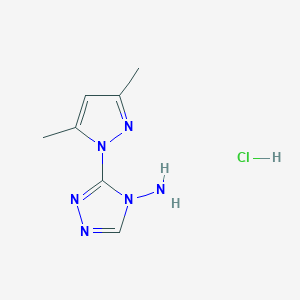
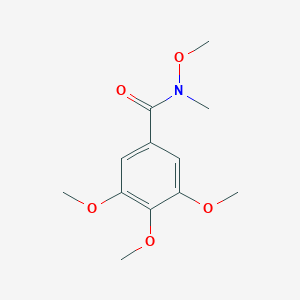
![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)

